(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrCl2N3S and its molecular weight is 465.19. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, including compounds structurally related to the one , with lithium aluminum hydride, has been shown to produce (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This process highlights the potential for synthesizing amino-substituted acrylonitriles and their derivatives, which could have further applications in chemical synthesis and pharmaceutical research (Frolov et al., 2005).
Photoluminescence and Optoelectronic Properties
- Studies on similar compounds have revealed their potential in photoluminescence applications. For example, the synthesis of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units has been investigated for their UV-vis absorption and photoluminescent spectra. These compounds emit green fluorescence and demonstrate good thermal stability, which could be of interest for developing new materials in optoelectronics and fluorescence applications (Xu et al., 2012).
Nonlinear Optical Limiting
- The donor-acceptor substituted thiophene dyes, which share some structural similarities with the compound , have been synthesized and characterized for their nonlinear optical limiting behavior. These compounds are of interest for optoelectronic devices aimed at protecting human eyes and optical sensors, as well as for stabilizing light sources in optical communications. This suggests potential applications of similar compounds in the development of materials for photonic and optoelectronic devices (Anandan et al., 2018).
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-methylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2N3S/c1-11-6-13(20)2-5-17(11)24-9-12(8-23)19-25-18(10-26-19)15-4-3-14(21)7-16(15)22/h2-7,9-10,24H,1H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKRPGIUNFHNAO-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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